molecular formula C7H8N2O6S B1266037 5-amino-4-methoxy-2-nitrobenzenesulfonic acid CAS No. 6375-05-9

5-amino-4-methoxy-2-nitrobenzenesulfonic acid

Cat. No.: B1266037
CAS No.: 6375-05-9
M. Wt: 248.22 g/mol
InChI Key: QQSSZTDQUIRFNT-UHFFFAOYSA-N
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Description

5-amino-4-methoxy-2-nitrobenzenesulfonic acid is an organic compound with the molecular formula C7H8N2O6S and a molecular weight of 248.21322 g/mol . This compound is characterized by the presence of amino, methoxy, nitro, and sulfonic acid functional groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-methoxy-2-nitrobenzenesulfonic acid typically involves the nitration of 4-methoxyaniline followed by sulfonation. The nitration process introduces a nitro group into the aromatic ring, while the sulfonation process adds a sulfonic acid group. The reaction conditions for these processes often involve the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution patterns .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-methoxy-2-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-4-methoxy-2-nitrobenzenesulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-amino-4-methoxy-2-nitrobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes such as enzyme activity and signal transduction. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-amino-4-methoxy-2-nitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O6S/c1-15-6-3-5(9(10)11)7(2-4(6)8)16(12,13)14/h2-3H,8H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSSZTDQUIRFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213184
Record name 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid
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Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6375-05-9
Record name 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6375-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-methoxy-2-nitrobenzenesulphonic acid
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